molecular formula C16H12Br2N4O2S B12042735 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-38-4

4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12042735
CAS No.: 478257-38-4
M. Wt: 484.2 g/mol
InChI Key: PNSJISORAYGCLF-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of Schiff base hybrids, integrating a 1,2,4-triazole-5-thione scaffold with a salicylaldehyde-derived moiety. The compound is characterized by the molecular formula C₁₆H₁₂Br₂N₄O₂S and a molecular weight of 468.17 g/mol . Its structure features an intramolecular hydrogen bond, which typically generates a stable six-membered ring system, and the molecule predominantly exists in the thione tautomeric form, as evidenced by C=S bond lengths in related structures . The integration of the 1,2,4-triazole unit into a Schiff base is of considerable interest in pharmaceutical and materials research . While specific biological data for this compound is not available in the searched literature, its core structure suggests potential for diverse investigative applications. Schiff bases are widely studied for their metal-chelating properties, which can lead to the development of complexes with enhanced biological activity or material functionalities . Furthermore, both the 1,2,4-triazole-thione and Schiff base motifs are frequently explored in the development of new antibacterial agents, particularly in the fight against multidrug-resistant bacteria . The presence of bromine atoms and the methoxyphenyl group may allow for further structural modifications, making this compound a valuable intermediate for Structure-Activity Relationship (SAR) studies in medicinal chemistry . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

478257-38-4

Molecular Formula

C16H12Br2N4O2S

Molecular Weight

484.2 g/mol

IUPAC Name

4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Br2N4O2S/c1-24-13-5-3-2-4-11(13)15-20-21-16(25)22(15)19-8-9-6-10(17)7-12(18)14(9)23/h2-8,23H,1H3,(H,21,25)/b19-8+

InChI Key

PNSJISORAYGCLF-UFWORHAWSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

Preparation Methods

Preparation of 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

The triazole-thione core is synthesized via a three-step protocol derived from flurbiprofen analogue methodologies:

  • Hydrazide Formation :

    • 2-Methoxyphenylacetic acid is esterified (e.g., with methanol/H₂SO₄) to yield the methyl ester.

    • Hydrazinolysis of the ester with hydrazine hydrate (80% ethanol, reflux, 6 h) produces 2-(2-methoxyphenyl)acetohydrazide.

  • Dithiocarbazate Synthesis :

    • The hydrazide reacts with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol (16 h, room temperature).

    • Potassium 2-(2-(2-methoxyphenyl)acetyl)hydrazinecarbodithioate precipitates upon ether addition.

  • Cyclization to Triazole-Thione :

    • The dithiocarbazate is treated with hydrazine hydrate under microwave irradiation (30 min, 100°C), yielding 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione.

Key Data :

  • Yield: 95% (microwave vs. 75% conventional).

  • IR (KBr): 3250 cm⁻¹ (N–H), 1605 cm⁻¹ (C═N), 1250 cm⁻¹ (C═S).

Schiff Base Condensation

Microwave-Assisted Reaction

The triazole-thione intermediate undergoes condensation with 3,5-dibromo-2-hydroxybenzaldehyde under microwave irradiation:

  • Reagents : Triazole-thione (1 eq), aldehyde (1 eq), ethanol (25 mL), glacial acetic acid (2 drops).

  • Conditions : Microwave reflux (80°C, 15 min).

  • Workup : Neutralization with NaHCO₃, filtration, and recrystallization from ethanol.

Key Data :

  • Yield: 92% (microwave) vs. 68% (conventional heating).

  • Reaction Time: 15 min (microwave) vs. 6 h (conventional).

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis (ethanol) confirms:

  • E-configuration : The C═N bond adopts an E-geometry.

  • Thione Form : Sulfur exists as a thione (C═S) rather than thiol (C–SH).

  • Supramolecular Interactions : N–H···S hydrogen bonds and C–H···F contacts stabilize the crystal lattice.

Spectroscopic Data

  • IR (KBr) : 3220 cm⁻¹ (N–H), 1600 cm⁻¹ (C═N), 1240 cm⁻¹ (C–O–CH₃), 750 cm⁻¹ (C–Br).

  • ¹H NMR (DMSO-d6) : δ 8.5 (s, 1H, N═CH), 7.6–6.8 (m, 6H, Ar–H), 3.8 (s, 3H, OCH₃).

  • MS (ES+) : m/z 525.9 [M+H]⁺ (calc. 526.0).

Optimization and Comparative Analysis

Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Yield92%68%
Reaction Time15 min6 h
Purity (HPLC)99%95%

Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions.

Mechanistic Insights

Cyclization Pathway

The triazole-thione core forms via nucleophilic attack of hydrazine on the dithiocarbazate intermediate, followed by CS₂ elimination.

Schiff Base Formation

Protonation of the aldehyde carbonyl facilitates nucleophilic attack by the triazole-thione’s amino group, forming the imine linkage.

Challenges and Limitations

  • Aldehyde Stability : 3,5-Dibromo-2-hydroxybenzaldehyde is prone to oxidation, requiring anhydrous conditions.

  • Stereochemical Control : The E-configuration is favored due to steric hindrance between the triazole and benzylidene groups .

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dibromo and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial, antifungal, and anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 3,5-DiBr, 2-OH, 2-OMe C₁₇H₁₃Br₂N₄O₂S 504.19 Dual Br substitution; intramolecular H-bonding (O–H⋯N)
4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione 5-Br, 2-OH, ethyl C₁₁H₁₁BrN₄OS 327.20 Single Br; intermolecular N–H⋯S and π-π interactions
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3-OMe, 2-OMe C₁₇H₁₇N₃O₂S 343.40 Dual OMe groups; centrosymmetric dimers via N–H⋯S
4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione 4-OH C₉H₁₀N₄OS 222.27 Hydroxybenzyl group; 3D H-bonded framework
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 5-Br, 2-OMe C₁₇H₁₅BrN₄O₂S 419.30 Single Br; methoxy substituents

Key Observations:

In contrast, iodine-substituted analogues (e.g., 3,5-diiodo derivatives) exhibit even greater steric bulk but are synthetically less accessible.

Hydrogen Bonding and Crystal Packing :

  • The 2-hydroxy group in the target compound facilitates intramolecular O–H⋯N hydrogen bonds, a feature shared with and . This stabilizes the Schiff base conformation and influences crystal packing.
  • Compounds lacking hydroxyl groups (e.g., ) rely on intermolecular N–H⋯S bonds for stabilization, forming dimeric or chain-like structures.

Methoxy Substitution :

  • The 2-methoxyphenyl group in the target compound and enhances π-π stacking interactions due to electron-donating effects. However, excessive methoxy substitution (e.g., 3,5-diOMe) may reduce solubility.

Key Observations:

  • Schiff base formation via condensation of aldehydes with amino-triazole precursors is the most common route (e.g., ). Yields typically range from 66% to 85% depending on substituent reactivity.
  • The target compound’s synthesis likely follows similar protocols, but its dual bromine substitution may require stringent stoichiometric control to avoid side reactions.

Antioxidant Activity:

  • Schiff base-triazole hybrids with hydroxyl groups (e.g., ) exhibit significant radical scavenging in DPPH and FRAP assays. For example, compound (7d–7f) showed IC₅₀ values comparable to ascorbic acid.
  • The target compound’s 2-hydroxy and bromine groups may synergistically enhance antioxidant activity via radical stabilization.

Antimicrobial Potential:

  • Bromine and methoxy substituents are associated with improved antimicrobial activity. Compound demonstrated moderate efficacy against E. coli and S. aureus due to Br-induced membrane disruption.

Q & A

Q. What are the optimal synthetic routes for preparing 4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione?

Methodological Answer: The compound is synthesized via a two-step process:

Formation of the triazole-thione core : React 4-amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with thiocarbohydrazide under fusion conditions (413 K for 1 hour) to cyclize and introduce the thione group. Purification involves washing with sodium bicarbonate and recrystallization in methanol .

Schiff base formation : Condense 3,5-dibromo-2-hydroxybenzaldehyde with the triazole-thione intermediate in absolute ethanol with glacial acetic acid as a catalyst. Reflux for 4 hours, followed by solvent evaporation and filtration to isolate the final product. Yield optimization (~65%) requires precise stoichiometry and reaction time control .

Q. How is the compound characterized structurally, and what techniques validate its purity?

Methodological Answer:

  • X-ray crystallography : Determines molecular geometry, dihedral angles (e.g., 67.51° between triazole and benzene rings), and hydrogen-bonding networks (N–H···O/S interactions) .
  • Spectroscopy :
    • FT-IR : Confirms functional groups (C=N stretch at ~1600 cm⁻¹, S–H stretch at ~2550 cm⁻¹) .
    • NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dibromo-hydroxybenzylidene moiety) .
  • Elemental analysis : Validates stoichiometry (C, H, N, S, Br content) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

  • Solvent polarity effects : Test activity in DMSO vs. aqueous buffers to assess solubility-driven variability .
  • Isomerization states : Monitor E/Z photoisomerization (e.g., UV irradiation at 365 nm) and correlate with bioactivity changes .
  • Control experiments : Include reference inhibitors (e.g., fluconazole for antifungal assays) and validate target binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can computational methods predict and validate the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or fungal lanosterol 14α-demethylase). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
  • QSAR modeling : Correlate substituent effects (e.g., bromine electronegativity) with activity trends using descriptors like LogP and polar surface area .
  • In vitro validation : Compare docking-predicted Ki values with experimental IC50 from enzyme inhibition assays (e.g., Ellman’s method for cholinesterase inhibition) .

Q. What are the key considerations for designing stability studies under varying pH and temperature?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm. Thione-to-thiol tautomerism may occur in acidic conditions, altering reactivity .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>475 K) .
  • Light sensitivity : Assess photodegradation under UV-Vis light (254–365 nm) with quantum yield calculations (Φ = 0.12–0.32) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.